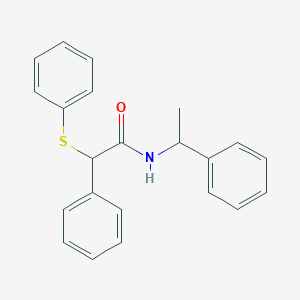
2-phenyl-N-(1-phenylethyl)-2-(phenylsulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-phenyl-N-(1-phenylethyl)-2-(phenylsulfanyl)acetamide is a useful research compound. Its molecular formula is C22H21NOS and its molecular weight is 347.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-phenyl-N-(1-phenylethyl)-2-(phenylthio)acetamide is 347.13438547 g/mol and the complexity rating of the compound is 395. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-phenyl-N-(1-phenylethyl)-2-(phenylsulfanyl)acetamide, a compound within the thioamide family, has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on various studies that highlight its pharmacological properties, mechanisms of action, and potential clinical applications.
Chemical Structure and Properties
The compound has the molecular formula C16H17NO and features a phenylsulfanyl group attached to an acetamide moiety. Its unique chemical structure allows it to interact with various biological targets, leading to diverse pharmacological effects.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Antiproliferative Effects : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines, similar to other thioamide derivatives.
- Antimicrobial Activity : The compound has shown potential against various bacterial strains, indicating its usefulness in treating infections.
- Anti-inflammatory Properties : It may modulate inflammatory pathways, which could be beneficial in conditions characterized by excessive inflammation.
The biological activity of this compound is primarily attributed to its interaction with specific proteins and pathways:
- Caspase-1 Regulation : Molecular docking studies have demonstrated that the compound interacts with the caspase-1 active site, potentially regulating its activation. This interaction is crucial in inflammatory responses and could lead to decreased levels of pro-inflammatory cytokines such as IL-1β and TSLP in models of allergic rhinitis .
- Cellular Pathway Modulation : Similar compounds have been shown to affect cellular pathways involved in cancer progression and inflammation. Ongoing investigations aim to elucidate the exact mechanisms through which this compound exerts its effects on cellular functions.
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- Study on Allergic Rhinitis : In an animal model, treatment with 2-(Phenylthio)acetamide significantly reduced symptoms associated with allergic rhinitis by modulating immune responses .
- Antiproliferative Studies : Research on thioamide derivatives has indicated their efficacy against various cancer cell lines, suggesting that this compound may possess similar properties .
Comparative Analysis Table
The following table summarizes key biological activities and properties of this compound compared to similar compounds:
| Compound Name | Structure Type | Key Biological Activity |
|---|---|---|
| This compound | Thioamide | Antiproliferative, antimicrobial, anti-inflammatory |
| 2-(Phenylthio)acetamide | Thioamide | Antiproliferative, antimicrobial |
| N-(2-Phenylethyl)acetamide | Amide | Antimicrobial |
| Thiazole Derivatives | Heterocyclic | Anti-inflammatory, anticancer |
Properties
IUPAC Name |
2-phenyl-N-(1-phenylethyl)-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NOS/c1-17(18-11-5-2-6-12-18)23-22(24)21(19-13-7-3-8-14-19)25-20-15-9-4-10-16-20/h2-17,21H,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYAXUCXEWHANSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













